3-Ethyl-4-heptanone

Description

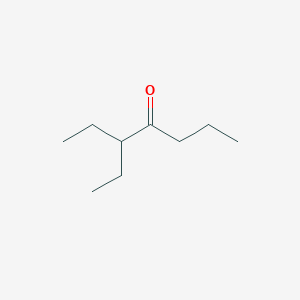

Structure

3D Structure

Properties

IUPAC Name |

3-ethylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-7-9(10)8(5-2)6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQBUTKELHAKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061755 | |

| Record name | 4-Heptanone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528-25-2 | |

| Record name | 3-Ethyl-4-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptanone, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanone, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptanone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-4-heptanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-heptanone, with the CAS number 1528-25-2, is an organic compound with the chemical formula C9H18O.[1][2] It is a nine-carbon aliphatic ketone that presents as a liquid and finds utility in various organic synthesis applications. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and relevant spectral data.

Chemical and Physical Properties

| Property | Value | Reference Compound: 3-Heptanone |

| CAS Number | 1528-25-2 | 106-35-4 |

| Molecular Formula | C9H18O | C7H14O |

| Molecular Weight | 142.24 g/mol [3] | 114.19 g/mol |

| Physical State | Liquid | Colorless Liquid |

| Boiling Point | Data not available | 146-149 °C |

| Melting Point | Data not available | -39 °C |

| Density | Data not available | 0.818 g/mL at 25 °C |

| Solubility | Data not available | 3.3 g/L in water (20 °C) |

| Flash Point | Data not available | 106 °F |

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of its corresponding secondary alcohol, 3-ethyl-4-heptanol. This transformation can be achieved using various oxidizing agents, with chromic acid, Dess-Martin periodinane, and Swern oxidation being common methods.

Experimental Protocol: Oxidation of 3-Ethyl-4-heptanol using Swern Oxidation

This protocol is based on the general principles of Swern oxidation, a reliable method for the synthesis of ketones from secondary alcohols.

Materials:

-

3-Ethyl-4-heptanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Separatory funnel

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dry ice/acetone bath

Procedure:

-

Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

-

Addition of the Alcohol: Slowly add a solution of 3-ethyl-4-heptanol (1.0 equivalent) in anhydrous DCM to the activated DMSO solution. Maintain the temperature at -78 °C during the addition. Stir the reaction mixture for 30-45 minutes.

-

Quenching the Reaction: Add triethylamine (TEA) (5.0 equivalents) to the reaction mixture. Allow the mixture to warm to room temperature while stirring.

-

Workup: Add water to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound. A typical yield for this reaction is approximately 78%.[4]

Signaling Pathways and Experimental Workflows

The synthesis of this compound via oxidation of 3-ethyl-4-heptanol represents a straightforward chemical transformation. The logical workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Spectral Data

Safety Information

Detailed safety information, including hazard classifications and handling precautions for this compound, is not extensively documented in publicly available sources. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area. For detailed safety protocols, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

References

physical and chemical properties of 3-Ethyl-4-heptanone

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-4-heptanone

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for their work. This document summarizes key quantitative data, outlines general experimental methodologies for the analysis of similar ketones, and includes visualizations to illustrate its chemical context and potential reactivity.

General and Physical Properties

This compound is an organic compound classified as a ketone.[1] Its structure consists of a seven-carbon chain with a carbonyl group at the fourth position and an ethyl group at the third position. It is a transparent liquid and has applications in chemical, biological, pharmaceutical, and organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | [2][3][4] |

| Molecular Weight | 142.24 g/mol | [2][3][4] |

| CAS Number | 1528-25-2 | [2][3][4] |

| IUPAC Name | 3-ethylheptan-4-one | [3] |

| Appearance | Transparent Liquid | [1] |

| Boiling Point | 155 °C (for 2-Methyl-4-heptanone) | [5] |

| Density | 0.81 g/cm³ (for 2-Methyl-4-heptanone) | [5] |

| Flash Point | 44 °C (for 2-Methyl-4-heptanone) | [5] |

| Melting Point | No data available | |

| Vapor Pressure | No data available | |

| Solubility in Water | No data available | |

| XLogP3-AA | 2.5 | [3] |

Note: Some physical data, such as boiling point, density, and flash point, are for the isomeric compound 2-Methyl-4-heptanone due to a lack of specific data for this compound in the search results.

Figure 1: Logical relationship diagram illustrating the key attributes of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound and its isomers, various spectroscopic methods are employed.

Table 2: Spectroscopic Information for this compound

| Spectrum Type | Availability/Technique | Source |

| Mass Spectrum (Electron Ionization) | Data available from NIST | [4] |

| Infrared (IR) Spectrum | Data available. Techniques include CAPILLARY CELL: NEAT and Vapor Phase. | [3][4] |

| ¹³C NMR | Predicted data may be available. | [2] |

| ¹H NMR | Predicted data may be available. | [2] |

Chemical Properties and Reactivity

As a ketone, the chemical reactivity of this compound is primarily dictated by the carbonyl (C=O) functional group.

-

Reactivity: The molecular structure of heptanones, with a ketone functional group in the middle of a carbon chain, allows them to participate in a variety of chemical reactions.[6] These reactions are fundamental for the synthesis of other natural products.[6]

-

Stabilization: In chemical formulations, buffering agents like Monosodium Citrate can be used to stabilize the reaction environment for ketones such as this compound, potentially influencing their reactivity in processes like esterification or cyclization.[1]

-

Enolate Formation: A common reaction for ketones is the formation of an enolate by deprotonation of an α-carbon (a carbon atom adjacent to the carbonyl group). This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions. The synthesis of (R)-3-methyl-4-heptanone from 4-heptanone can be achieved via an enolate using Enders SAMP/RAMP hydrazone chemistry.[7]

Figure 2: A generalized workflow for the enolate formation and subsequent alkylation of a ketone like this compound.

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain, general methodologies for the analysis of related heptanones have been described.

-

Gas Chromatography/Mass Spectrometry (GC/MS): Different heptanone isomers, such as 2-heptanone, 3-heptanone, and 4-heptanone, can be distinguished as they are observed at slightly different retention times during GC/MS analysis.[8]

-

Proton Transfer Reaction-Mass Spectrometry (PTR-MS): This technique is used for the quantification of 3-heptanone in biological samples, such as breath.[8] It allows for the determination of volatile organic compound (VOC) concentrations with high sensitivity.[8] The protocol involves:

-

Collection of the sample (e.g., breath gas).

-

Introduction of the sample into the PTR-MS instrument.

-

Chemical ionization using proton-transfer reactions with H₃O⁺ as the primary reactant ion.[8]

-

Detection and quantification of the target analyte based on its mass-to-charge ratio.[8]

-

For accurate quantification, a calibration series with known concentrations of 3-heptanone is used.[8]

-

Safety and Handling

Specific safety data for this compound is limited. However, data for isomeric and structurally similar ketones like 3-heptanone and 4-heptanone provide guidance.

-

Hazards: These ketones are generally flammable liquids and vapors.[9][10] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[9][10] They can be harmful if inhaled and may cause eye irritation.[9][10]

-

Handling: Use in a well-ventilated area is crucial.[5] Personal protective equipment, including safety goggles, gloves, and appropriate respiratory protection, should be worn.[11] Keep away from heat, sparks, open flames, and other sources of ignition.[5][10] Use spark-proof tools and explosion-proof equipment.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][10] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[9] If on skin, wash off with soap and plenty of water.[11] If inhaled, move the person into fresh air.[11] If ingested, do NOT induce vomiting and seek medical attention.[9]

This guide serves as a foundational resource on this compound. For further in-depth research, consulting peer-reviewed scientific literature and comprehensive chemical databases is recommended.

References

- 1. This compound | 1528-25-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Heptanone, 3-ethyl- | C9H18O | CID 73713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Heptanone, 3-ethyl- [webbook.nist.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. yufengchemicals.com [yufengchemicals.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Ethyl-4-heptanone: Structural Elucidation, Isomeric Landscape, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-4-heptanone, a ketone with the molecular formula C9H18O. The document details its structural formula, explores its constitutional and stereoisomers, and presents its physicochemical properties in a clear, tabular format. Furthermore, this guide outlines detailed experimental protocols for the synthesis of this compound via Grignard reaction and subsequent oxidation. Spectroscopic characterization methods, including IR, 1H NMR, 13C NMR, and Mass Spectrometry, are also discussed, providing a framework for the identification and analysis of this compound.

Structural Formula and Nomenclature

This compound is an aliphatic ketone. Its structure consists of a heptane backbone with a carbonyl group at the fourth carbon and an ethyl group at the third carbon.

-

IUPAC Name: 3-ethylheptan-4-one[1]

-

Canonical SMILES: CCCC(=O)C(CC)CC

-

InChI: InChI=1S/C9H18O/c1-4-7-9(10)8(5-2)6-3/h8H,4-7H2,1-3H3[1]

The key structural feature of this compound is the presence of a chiral center at the third carbon atom (the carbon atom bonded to the ethyl group). This chirality gives rise to stereoisomerism, which will be discussed in the following section.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. For C9H18O, there are numerous constitutional isomers and, in the case of this compound, stereoisomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C9H18O, a variety of ketones exist as constitutional isomers of this compound. Some examples include:

-

2-Nonanone: A straight-chain ketone with the carbonyl group at the second position.

-

3-Nonanone: A straight-chain ketone with the carbonyl group at the third position.

-

4-Nonanone: A straight-chain ketone with the carbonyl group at the fourth position.

-

5-Nonanone: A straight-chain ketone with the carbonyl group at the fifth position.

-

2,6-Dimethyl-4-heptanone: A branched ketone.[3]

The relationship between these isomers can be visualized as follows:

Stereoisomers

Due to the chiral center at carbon-3, this compound exists as a pair of enantiomers:

-

(R)-3-Ethyl-4-heptanone

-

(S)-3-Ethyl-4-heptanone

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. Their separation would require chiral chromatography or synthesis using stereoselective methods.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound and some of its constitutional isomers.

| Property | This compound | 2-Nonanone | 3-Nonanone | 4-Nonanone |

| Molecular Weight ( g/mol ) | 142.24 | 142.24[4][5] | 142.24 | 142.24 |

| Boiling Point (°C) | 180 @ 760 mmHg | 195 | 190-191 | 187-188 |

| Density (g/mL) | 0.814 | 0.826 | 0.822 | 0.823 |

| Refractive Index | 1.415 | 1.423 | 1.422 | 1.421 |

| Flash Point (°C) | 57.6 | 68 | 66 | 66 |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving a Grignard reaction to create the alcohol precursor, followed by oxidation to the ketone.

Synthesis of 3-Ethyl-4-heptanol (Grignard Reaction)

This protocol describes the synthesis of the secondary alcohol precursor to this compound.

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

1-Bromopropane

-

Butyraldehyde (butanal)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of a solution of 1-bromopropane in dry diethyl ether to the flask to initiate the reaction.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add a solution of butyraldehyde in dry diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-ethyl-4-heptanol.

Oxidation of 3-Ethyl-4-heptanol to this compound

This protocol describes the oxidation of the secondary alcohol to the desired ketone.

Materials:

-

3-Ethyl-4-heptanol (from the previous step)

-

Pyridinium chlorochromate (PCC) or a solution of sodium dichromate in sulfuric acid (Jones reagent)

-

Dichloromethane (if using PCC) or acetone (if using Jones reagent)

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer

Procedure (using PCC):

-

In a round-bottom flask, dissolve 3-ethyl-4-heptanol in dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion with stirring.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by distillation or column chromatography.

The workflow for the synthesis and purification can be visualized as follows:

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of a ketone carbonyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1715 | Strong |

| C-H (alkane) | 2850-3000 | Medium to Strong |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the different types of protons and their neighboring environments. The expected signals are:

-

Triplet for the methyl protons of the ethyl groups.

-

Quartet for the methylene protons of the ethyl groups.

-

Multiplets for the methylene protons of the heptanone chain.

-

A multiplet for the single proton at the chiral center (carbon-3).

The protons alpha to the carbonyl group (on carbons 2 and 5) will be deshielded and appear further downfield compared to the other methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

-

A signal in the ~200-215 ppm region, characteristic of a ketone carbonyl carbon.

-

Signals for the nine different carbon atoms in the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will likely involve alpha-cleavage on either side of the carbonyl group, leading to characteristic fragment ions.

Conclusion

This compound is a chiral ketone with a range of constitutional isomers. Its synthesis can be readily achieved through standard organic chemistry reactions, and its structure can be unambiguously determined using a combination of spectroscopic methods. This technical guide provides the foundational information necessary for researchers and scientists working with this compound, from its fundamental properties to its synthesis and characterization.

References

- 1. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 2. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Nonanone [webbook.nist.gov]

The Elusive Ethyl: An In-Depth Technical Guide on the Apparent Absence of 3-Ethyl-4-heptanone and the Prevalent Presence of its Isomer, 4-Methyl-3-heptanone, in Insects

An extensive review of scientific literature reveals no documented natural occurrence of 3-Ethyl-4-heptanone in insects. This technical guide addresses this finding and provides a comprehensive overview of its well-studied isomer, 4-Methyl-3-heptanone, a significant alarm pheromone in numerous insect species, particularly within the order Hymenoptera.

This guide is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insects and the potential applications of insect-derived semiochemicals. While the initial focus of this inquiry was this compound, our exhaustive search of scholarly databases and research articles has found no evidence of its isolation from or biosynthesis by insects. In contrast, its structural isomer, 4-Methyl-3-heptanone, is a well-documented and crucial component of the chemical communication systems of many ant species.

This whitepaper will, therefore, pivot to a detailed examination of 4-Methyl-3-heptanone, presenting quantitative data, experimental protocols for its study, and an exploration of its biosynthetic pathway. This information will serve as a valuable resource and a comparative framework for researchers investigating insect ketones and their potential as pest management agents or leads for drug discovery.

Quantitative Occurrence of 4-Methyl-3-heptanone in Insects

4-Methyl-3-heptanone is predominantly found in the mandibular glands of various ant species, where it functions as a potent alarm pheromone. The quantity of this compound can vary significantly between species and even between castes within a single species. The following table summarizes the quantitative data on the occurrence of 4-Methyl-3-heptanone in several insect species.

| Insect Species | Caste/Sex | Quantity per Individual (ng) | Source Gland | Reference |

| Pogonomyrmex barbatus | Worker | ~2000 | Mandibular | [1] |

| Pogonomyrmex rugosus | Worker | ~1000 | Mandibular | [1] |

| Pogonomyrmex californicus | Worker | ~1000 | Mandibular | [1] |

| Atta texana | Major Worker | 590 (as part of a blend) | Mandibular | |

| Leiophron uniformis | Female/Male | up to 10 | Head | [1] |

Experimental Protocols

The identification and quantification of 4-Methyl-3-heptanone in insects typically involve the following experimental procedures.

Insect Collection and Gland Dissection

-

Collection: Ants are collected from colonies in the field. For laboratory studies, colonies can be maintained under controlled conditions.

-

Dissection: For gland-specific analysis, individual insects are anaesthetized (e.g., by cooling). The mandibular glands are then carefully dissected under a microscope using fine forceps and dissecting needles.

Chemical Extraction

-

Solvent Extraction: The dissected glands or whole heads are submerged in a suitable organic solvent, such as hexane or dichloromethane, to extract the volatile and semi-volatile compounds. The extraction is typically carried out for a specific duration with gentle agitation.

-

Solid-Phase Microextraction (SPME): This solvent-free technique can be used for headspace analysis of volatile compounds. An SPME fiber is exposed to the vapor above a sample (e.g., an agitated group of ants or a dissected gland) to adsorb the volatiles.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is the standard instrument for separating, identifying, and quantifying 4-Methyl-3-heptanone.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used for separation.

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a higher temperature (e.g., 250°C) to elute compounds with different boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum of 4-Methyl-3-heptanone shows a characteristic fragmentation pattern that allows for its unambiguous identification.

-

Quantification: The amount of 4-Methyl-3-heptanone can be determined by comparing the peak area of the compound in the sample chromatogram to a calibration curve generated using synthetic standards of known concentrations.

The following diagram illustrates a general experimental workflow for the analysis of 4-Methyl-3-heptanone in insects.

Biosynthesis of 4-Methyl-3-heptanone

Research has shown that the biosynthesis of (S)-4-methyl-3-heptanone in ants follows a polyketide/fatty acid-type metabolic pathway. The molecule is constructed from three propionate units. This was determined through stable isotope labeling studies, where labeled precursors were fed to the insects, and the incorporation of the labels into the final product was traced using mass spectrometry.

The proposed biosynthetic pathway is a significant finding as it provides insights into the evolution of chemical signaling in insects and opens up possibilities for manipulating these pathways for pest control.

Below is a simplified diagram representing the biosynthetic origin of 4-Methyl-3-heptanone.

Signaling and Behavioral Responses

4-Methyl-3-heptanone is a classic example of an alarm pheromone. When released by an ant, it triggers a stereotyped set of behaviors in nearby nestmates. The response is concentration-dependent.

-

Low Concentrations: Elicit attraction and alert behavior, causing ants to move towards the source of the pheromone with increased locomotion.

-

High Concentrations: Induce alarm and aggression, leading to behaviors such as mandibular gaping, stinging, and biting.

This differential response allows for a graded and appropriate reaction to varying levels of threat. The perception of 4-Methyl-3-heptanone occurs in the antennae, where it binds to specific odorant receptors on olfactory sensory neurons. This binding event initiates a signal transduction cascade that ultimately results in a nerve impulse being sent to the antennal lobe of the brain, where the information is processed, leading to the observed behavioral output.

The following diagram illustrates the logical flow of the alarm signaling pathway.

Conclusion

While this compound appears to be absent from the insect chemical repertoire based on current scientific knowledge, its isomer, 4-Methyl-3-heptanone, serves as a textbook example of an insect alarm pheromone. The detailed understanding of its occurrence, biosynthesis, and mode of action provides a solid foundation for further research into insect chemical communication. This knowledge can be leveraged for the development of novel and species-specific pest management strategies that are more environmentally benign than conventional broad-spectrum insecticides. Furthermore, the study of the receptors and neural pathways involved in the perception of such semiochemicals can offer valuable insights for neurobiology and the development of new drug screening platforms. Future research may yet uncover the presence of this compound or other related ketones in unexplored insect species, and the methodologies outlined in this guide will be directly applicable to their study.

References

Unraveling the Aromatic World of Ants: The Case of 4-Methyl-3-heptanone

A Technical Guide for Researchers

Foreword: Initial inquiries into the presence of 3-Ethyl-4-heptanone in ant species did not yield any specific findings within the current body of scientific literature. However, extensive research exists for a closely related and structurally similar compound, (S)-4-methyl-3-heptanone, a significant alarm pheromone in harvester ants of the genus Pogonomyrmex. This guide will provide an in-depth technical overview of the discovery, quantification, and experimental protocols associated with (S)-4-methyl-3-heptanone, offering a valuable resource for researchers, scientists, and drug development professionals interested in the chemical ecology of ants and the study of analogous semiochemicals.

Quantitative Analysis of (S)-4-Methyl-3-heptanone in Pogonomyrmex Species

(S)-4-methyl-3-heptanone is a volatile alarm pheromone released from the mandibular glands of harvester ants belonging to the genus Pogonomyrmex. Its primary function is to alert nestmates to potential threats, eliciting aggressive and defensive behaviors. The quantity of this semiochemical can vary between species and even among individuals within a colony, potentially reflecting factors such as body size and colony-specific needs.

Below is a summary of quantitative data from studies on various Pogonomyrmex species.

| Species | Mean Amount (ng per head ± SE) | Mean Fresh Body Weight (mg ± SE) |

| Pogonomyrmex barbatus | 1980 ± 60 | 17.0 ± 0.3 |

| Pogonomyrmex rugosus | 1080 ± 50 | 17.5 ± 0.4 |

| Pogonomyrmex californicus | 960 ± 60 | 10.3 ± 0.3 |

Table 1: Mean amounts of (S)-4-methyl-3-heptanone and corresponding fresh body weights for different Pogonomyrmex species. Data has been synthesized from published research for comparative purposes.

Experimental Protocols

The identification and quantification of volatile semiochemicals like (S)-4-methyl-3-heptanone from ant mandibular glands require meticulous collection and analytical procedures. The following protocols provide a detailed methodology for these key experiments.

2.1. Collection and Extraction of Mandibular Gland Secretions

This protocol outlines the steps for collecting and extracting the contents of ant mandibular glands for subsequent chemical analysis.

-

Ant Collection:

-

Collect worker ants from the field using an aspirator.

-

Immediately freeze the collected ants at -20°C to preserve the chemical integrity of their glandular secretions.

-

-

Gland Dissection and Extraction:

-

Perform dissections under a microscope in a cooled environment to minimize the volatilization of the target compounds.

-

Excise the heads of individual ants.

-

Carefully dissect the mandibular glands from the head capsule.

-

For quantitative analysis, individual glands or pooled samples can be used.

-

Place the dissected glands in a microvial containing a suitable solvent, such as hexane or ethyl acetate, to extract the volatile compounds. The solvent volume should be kept minimal to ensure a concentrated extract.

-

Include an internal standard (e.g., docosane at a known concentration) in the solvent to allow for accurate quantification.

-

Agitate the vial gently for several minutes to ensure complete extraction.

-

The resulting extract is now ready for analysis by gas chromatography-mass spectrometry (GC-MS).

-

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique used for the separation, identification, and quantification of volatile compounds in the glandular extracts.

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically used for the separation of these types of semiochemicals.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 40-60°C is held for a few minutes, followed by a ramp-up to a final temperature of 250-300°C. The specific temperature program will depend on the range of compounds being analyzed.

-

Injector Temperature: Typically set to 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range scanned is usually from m/z 40 to 400.

-

-

Analysis Procedure:

-

Inject a small volume (e.g., 1-2 µL) of the glandular extract into the GC.

-

The volatile compounds are separated based on their boiling points and interactions with the column's stationary phase.

-

As the compounds elute from the column, they are detected by the mass spectrometer, which generates a mass spectrum for each compound.

-

The identification of (S)-4-methyl-3-heptanone is confirmed by comparing its retention time and mass spectrum to that of an authentic synthetic standard.

-

Quantification is achieved by comparing the peak area of the compound to the peak area of the internal standard.

-

Visualizations

3.1. Experimental Workflow for Semiochemical Identification

The following diagram illustrates the general workflow for the identification and characterization of ant semiochemicals.

3.2. Biosynthetic Pathway of (S)-4-Methyl-3-heptanone

The biosynthesis of (S)-4-methyl-3-heptanone in insects is proposed to follow a polyketide/fatty acid-type metabolic route. The diagram below provides a simplified representation of this pathway.

This technical guide provides a comprehensive overview of the current knowledge and experimental approaches for studying the alarm pheromone (S)-4-methyl-3-heptanone in Pogonomyrmex ants. While this compound remains to be discovered in this context, the methodologies and principles outlined here are broadly applicable to the investigation of novel semiochemicals in insects.

3-Ethyl-4-heptanone: An Uncharted Territory in Insect Semiochemistry

A comprehensive review of existing scientific literature reveals a significant finding: 3-Ethyl-4-heptanone is not a recognized semiochemical in insect communication. Despite extensive searches for its role as a pheromone, kairomone, allomone, or synomone, no peer-reviewed research articles or established databases identify this compound as a mediator of insect behavior. This technical guide addresses the current void in knowledge and clarifies the status of this compound for researchers, scientists, and drug development professionals.

Initial investigations into the chemical ecology of insects have identified numerous ketones that serve as critical signaling molecules. Compounds such as (S)-4-methyl-3-heptanone and 2-heptanone are well-documented alarm pheromones in various ant and bee species. However, this compound remains conspicuously absent from this catalog of insect semiochemicals.

This guide will proceed by first presenting a comparative analysis of related, well-studied ketones to provide a contextual framework. Subsequently, it will outline the standard experimental protocols that would be necessary to determine if this compound has any semiochemical activity. This approach is designed to equip researchers with the foundational knowledge required to explore this uncharted area of chemical ecology.

Comparative Analysis of Structurally Similar Ketones in Insect Communication

To understand the potential role of this compound, it is instructive to examine the function of structurally similar ketones that are confirmed insect semiochemicals. The following table summarizes the quantitative data for two such compounds.

| Semiochemical | Insect Species | Glandular Source | Behavioral Response | Quantitative Data (per individual) |

| (S)-4-methyl-3-heptanone | Pogonomyrmex barbatus (Red harvester ant) | Mandibular gland | Alarm and aggression | ~2000 ng |

| Pogonomyrmex rugosus | Mandibular gland | Alarm and aggression | ~1000 ng | |

| Pogonomyrmex californicus | Mandibular gland | Alarm and aggression | ~1000 ng | |

| Leiophron uniformis (Braconid wasp) | Head | Defense | Up to 10 ng | |

| 2-Heptanone | Apis mellifera (Honey bee) | Mandibular gland | Alarm | - |

| Atta texana (Texas leafcutter ant) | Mandibular gland | Alarm and attraction | 0.14 µg |

Future Directions: Proposed Experimental Protocols to Investigate this compound

The absence of data on this compound necessitates a systematic scientific inquiry. The following experimental workflows are proposed to ascertain its potential role in insect communication.

Workflow for Identification and Behavioral Analysis

This workflow outlines the steps to determine if this compound is produced by insects and if it elicits a behavioral response.

Caption: Proposed workflow for investigating this compound.

Detailed Methodologies

1. Insect Rearing and Collection:

-

Objective: To obtain a consistent supply of healthy insects for chemical analysis and bioassays.

-

Protocol:

-

Establish a laboratory colony of the target insect species under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

-

Provide an appropriate diet and habitat to ensure normal development and behavior.

-

For field-collected specimens, use appropriate trapping methods and immediately process or freeze samples at -80°C.

-

2. Chemical Extraction and Analysis (GC-MS):

-

Objective: To identify and quantify volatile compounds from the insect.

-

Protocol:

-

Dissect the mandibular glands or other potential pheromone-producing structures from a known number of individuals.

-

Extract the glands in a minimal volume of a high-purity solvent (e.g., hexane).

-

Analyze the extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Compare the resulting mass spectrum with a synthetic standard of this compound to confirm its presence.

-

Quantify the amount of the compound using an internal standard.

-

3. Electroantennography (EAG):

-

Objective: To measure the electrical response of an insect's antenna to this compound.

-

Protocol:

-

Excise an antenna from a live, immobilized insect.

-

Mount the antenna between two electrodes connected to an amplifier.

-

Deliver a puff of air containing a known concentration of synthetic this compound over the antenna.

-

Record the resulting depolarization of the antennal neurons.

-

Use a solvent blank and a known positive control (a compound known to elicit a response) for comparison.

-

4. Behavioral Bioassays:

-

Objective: To determine if this compound elicits a behavioral response.

-

Protocol (Y-tube Olfactometer):

-

Place an individual insect at the base of a Y-shaped glass tube.

-

Introduce a stream of air containing a specific concentration of this compound into one arm of the Y-tube and a solvent control into the other arm.

-

Record the amount of time the insect spends in each arm and its first choice.

-

Analyze the data statistically to determine if there is a significant preference or avoidance of the chemical.

-

Conclusion

The current body of scientific knowledge does not support the classification of this compound as an insect semiochemical. While its structural similarity to known pheromones suggests a potential for biological activity, this has yet to be explored. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate the potential role of this compound in insect communication. Future research in this area could uncover novel signaling pathways and provide new tools for pest management and drug development. Until such research is conducted and published, this compound remains an intriguing but unconfirmed player in the complex world of insect chemical ecology.

Putative Biosynthesis of 3-Ethyl-4-heptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a putative biosynthetic pathway for 3-Ethyl-4-heptanone, a branched-chain aliphatic ketone. In the absence of direct scientific literature detailing its specific biosynthesis, this guide proposes a pathway by analogy to the known biosynthesis of the structurally similar insect pheromone, (S)-4-methyl-3-heptanone. The proposed pathway is rooted in the fundamental principles of polyketide and fatty acid biosynthesis, involving a modular synthase complex. This document provides a hypothetical enzymatic sequence, a representative experimental protocol for pathway elucidation, and a visual representation of the proposed metabolic route.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed via a Type I Polyketide Synthase (PKS) or a similar multienzyme complex analogous to Fatty Acid Synthase (FAS). This pathway likely utilizes a butyryl-CoA starter unit and a propionyl-CoA extender unit, followed by enzymatic modifications. The proposed sequence of events is as follows:

-

Chain Initiation: The biosynthesis is initiated with a four-carbon starter unit, butyryl-CoA. This starter unit is loaded onto the acyl carrier protein (ACP) of the synthase complex.

-

Chain Elongation: The butyryl-ACP undergoes a Claisen condensation with a three-carbon extender unit derived from propionyl-CoA, likely in the form of methylmalonyl-CoA. This condensation is catalyzed by a ketoacyl synthase (KS) domain, resulting in a seven-carbon β-ketoacyl-ACP intermediate.

-

Post-Condensation Modification (Optional): In many PKS and FAS pathways, the β-keto group can be subject to a series of reductive modifications, including reduction to a hydroxyl group by a ketoreductase (KR), dehydration to a double bond by a dehydratase (DH), and further reduction to a saturated carbon-carbon bond by an enoyl reductase (ER). However, for the synthesis of a ketone at the C4 position, it is plausible that these reductive steps are bypassed for the final elongation cycle.

-

Chain Termination and Release: The final β-ketoacyl-ACP intermediate is released from the synthase complex. The release mechanism could involve a thioesterase (TE) domain that hydrolyzes the thioester bond, leading to a free β-keto acid.

-

Decarboxylation: The resulting β-keto acid is unstable and likely undergoes spontaneous or enzyme-catalyzed decarboxylation to yield the final product, this compound.

This proposed pathway is consistent with the known biosynthesis of (S)-4-methyl-3-heptanone from three propionate units, which also proceeds through a polyketide/fatty acid-type metabolic route.[1][2]

Diagram of Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

A thorough review of the existing scientific literature did not yield any specific quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetics, precursor incorporation rates, and in vivo or in vitro production titers. The table below summarizes the absence of this information.

| Data Type | Value | Source |

| Enzyme Kinetics (Km, kcat) | Not Available | - |

| Precursor Incorporation Rates | Not Available | - |

| In Vivo/In Vitro Production Titer | Not Available | - |

Further research, employing the experimental protocols outlined in the following section, would be necessary to generate such data.

Experimental Protocols

The following is a representative experimental protocol for elucidating the biosynthetic pathway of an aliphatic ketone like this compound, based on methodologies used for studying insect pheromone biosynthesis.

Protocol: Elucidation of Biosynthetic Pathway using Stable Isotope Labeling and GC-MS Analysis

Objective: To determine the precursor units involved in the biosynthesis of this compound.

Materials:

-

Organism or cell culture capable of producing this compound.

-

Stable isotope-labeled precursors (e.g., [1-¹³C]butyrate, [2-¹³C]butyrate, [1-¹³C]propionate, [2-¹³C]propionate, [¹³C₂]acetate).

-

Appropriate growth medium or buffer.

-

Solvents for extraction (e.g., hexane, dichloromethane).

-

Anhydrous sodium sulfate.

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Standard of this compound.

Methodology:

-

Preparation of Labeled Precursors:

-

Prepare solutions of the stable isotope-labeled precursors in a suitable solvent compatible with the biological system.

-

-

Incubation with Labeled Precursors:

-

Introduce the labeled precursors into the biological system (e.g., by injection into the organism or addition to the cell culture medium).

-

Incubate for a predetermined period to allow for the incorporation of the labeled precursors into the target molecule.

-

Run parallel control experiments without the addition of labeled precursors.

-

-

Extraction of Volatiles:

-

At the end of the incubation period, sacrifice the organism or harvest the cell culture.

-

Extract the volatile compounds, including this compound, using an appropriate organic solvent (e.g., hexane).

-

The extraction can be performed by solvent immersion or solid-phase microextraction (SPME).

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

Sample Concentration:

-

Carefully concentrate the extract under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

Use a nonpolar or medium-polarity capillary column suitable for the separation of volatile ketones.

-

Set the GC oven temperature program to achieve good separation of the target compound from other matrix components.

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Analyze the mass spectra of this compound from the labeled experiments.

-

Look for shifts in the mass-to-charge ratio (m/z) of the molecular ion and key fragment ions compared to the unlabeled control.

-

The pattern of mass shifts will indicate which labeled precursors were incorporated and at which positions in the molecule, thereby elucidating the building blocks of the biosynthetic pathway.

-

Conclusion

While the precise biosynthetic pathway of this compound remains to be experimentally verified, the proposed route, based on established principles of polyketide and fatty acid biosynthesis and analogy to similar molecules, provides a robust framework for future research. The experimental protocol detailed herein offers a clear methodology for researchers to investigate and validate this putative pathway. The elucidation of this and similar biosynthetic pathways is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel bioactive compounds.

References

Toxicological Profile of 3-Ethyl-4-heptanone: An In-depth Technical Guide

Disclaimer: The toxicological data available for 3-Ethyl-4-heptanone (CAS No. 1528-25-2) is exceedingly limited. This guide provides a comprehensive overview of the available information and supplements it with data from structurally similar compounds, namely 3-heptanone, 4-heptanone, and 2-heptanone, to offer a predictive toxicological profile. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with caution due to the absence of direct studies on this compound.

Executive Summary

This compound is a specialty chemical with sparse publicly available toxicological data. A complete toxicological assessment has not been identified in the available literature. Information from suppliers, such as Sigma-Aldrich, indicates that analytical data for this product is not routinely collected, and it is sold on an "as-is" basis, which is common for rare and unique chemicals intended for early discovery research. Therefore, this profile relies on data from analogous ketones to infer potential hazards. Based on these analogs, this compound is predicted to have low to moderate acute toxicity. However, there is no available information on its potential for genotoxicity, carcinogenicity, or reproductive and developmental toxicity.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 1528-25-2 | |

| Molecular Formula | C9H18O | |

| Molecular Weight | 142.24 g/mol | |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Toxicological Data

Due to the lack of specific studies on this compound, this section summarizes the available quantitative data for structurally related ketones.

Acute Toxicity

The primary data available for related ketones is on acute toxicity, which assesses the effects of a single, high-dose exposure.

| Compound | Test | Route | Species | Value | Reference |

| 3-Heptanone | LD50 | Oral | Rat | 2760 mg/kg | |

| 2-Heptanone | LD50 | Oral | Rat | 1670 mg/kg | |

| 2-Heptanone | LD50 | Dermal | Rabbit | 10300 mg/kg | |

| 3-Heptanone | LC50 | Inhalation | Rat | 4000 ppm (4h) | [1] |

Interpretation: The oral LD50 values for 3-heptanone and 2-heptanone in rats suggest low to moderate acute toxicity. The dermal LD50 for 2-heptanone in rabbits is high, indicating low toxicity via skin absorption. The inhalation LC50 for 3-heptanone suggests that high concentrations in the air can be lethal.

Other Toxicological Endpoints

Information on other critical toxicological endpoints for this compound is not available. The table below highlights these data gaps, with information from analogs provided where available.

| Endpoint | This compound | 3-Heptanone | 4-Heptanone | 2-Heptanone |

| Skin Irritation/Corrosion | No data available | Mild to moderate irritant | No data available | No data available |

| Eye Irritation/Corrosion | No data available | Irritant | No data available | No data available |

| Sensitization | No data available | No information available | No information available | No information available |

| Repeated Dose Toxicity | No data available | No information available | No information available | No data available |

| Genotoxicity/Mutagenicity | No data available | No information available | No information available | No data available |

| Carcinogenicity | No data available | No information available | No information available | No data available |

| Reproductive/Developmental Toxicity | No data available | No information available | No information available | No data available |

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines the standard methodologies for key toxicological experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423)

-

Principle: A stepwise procedure is used to estimate the LD50, using a small number of animals.

-

Animals: Typically, three female rats are used in each step.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg) is administered orally to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

If no mortality occurs, a higher dose is given to a new group of animals. If mortality occurs, a lower dose is tested in a new group.

-

The procedure continues until the dose that causes mortality in a certain proportion of animals is identified, allowing for classification of the substance's acute toxicity.

-

In Vitro Mammalian Cell Gene Mutation Test (Following OECD Guideline 476)

-

Principle: This test assesses the potential of a chemical to induce gene mutations in cultured mammalian cells.

-

Cell Lines: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.

-

Procedure:

-

Cell cultures are exposed to the test substance at various concentrations, with and without an external metabolic activation system (e.g., S9 mix from rat liver).

-

After a defined exposure period, the cells are washed and cultured for a period to allow for the expression of mutations.

-

Cells are then plated in a selective medium that only allows mutant cells to grow.

-

The number of mutant colonies is counted and compared to the number of colonies in control cultures to determine the mutagenic potential.

-

Visualizations

As no specific signaling pathways or experimental workflows for this compound have been described, a generalized workflow for a standard toxicological assessment is provided below.

Caption: A generalized workflow for toxicological assessment of a chemical.

Conclusion and Recommendations

The toxicological profile of this compound is largely unknown. Based on data from structurally similar ketones, it is likely to have low to moderate acute toxicity. However, the absence of data on other critical endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity represents a significant data gap.

For any application involving potential human exposure, it is strongly recommended that comprehensive toxicological testing be conducted. This should include, at a minimum, a battery of in vitro genotoxicity tests and an acute oral toxicity study. Further testing, including repeated dose and reproductive toxicity studies, would be necessary for a complete risk assessment, particularly if significant human exposure is anticipated. Researchers and drug development professionals should handle this compound with appropriate caution, assuming it may possess unknown hazards until further data becomes available.

References

Methodological & Application

Application Note: Synthesis of 3-Ethyl-4-heptanone via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and selective method for the synthesis of 3-Ethyl-4-heptanone, a valuable ketone intermediate in organic synthesis.[1][2] The protocol utilizes a Grignard reaction between ethylmagnesium bromide and N-methoxy-N-methylbutanamide (Weinreb amide), which allows for the formation of the ketone in high purity by preventing the common side reaction of over-addition to form a tertiary alcohol. This method is distinguished by its operational simplicity and good yields, making it suitable for both laboratory-scale and potential scale-up operations.

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl group. While the addition of Grignard reagents to aldehydes and ketones is a classic method for alcohol synthesis, their reaction with carboxylic acid derivatives like esters and acid chlorides can be challenging to control, often leading to the double addition of the organometallic reagent and the formation of tertiary alcohols.

The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, provides a reliable solution to this challenge. The tetrahedral intermediate formed upon the initial nucleophilic attack of the Grignard reagent is stabilized by chelation with the methoxy group and the magnesium ion. This stable intermediate does not collapse until acidic workup, at which point the desired ketone is liberated, preventing a second addition of the Grignard reagent. This application note provides a detailed protocol for the synthesis of this compound using this methodology.

Experimental Protocol

Materials:

-

N-methoxy-N-methylbutanamide (Weinreb amide)

-

Ethylmagnesium bromide (commercially available solution in THF or diethyl ether)[3]

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer is assembled. The system is flushed with dry nitrogen to ensure anhydrous conditions.

-

Charging the Flask: N-methoxy-N-methylbutanamide (1.0 eq) is dissolved in anhydrous THF and added to the reaction flask. The solution is cooled to 0 °C using an ice bath.

-

Addition of Grignard Reagent: Ethylmagnesium bromide solution (1.1 eq) is added dropwise from the dropping funnel to the stirred solution of the Weinreb amide over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl solution at 0 °C. The mixture is stirred until the magnesium salts are dissolved.

-

Workup: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₈O | [4][5] |

| Molecular Weight | 142.24 g/mol | [4] |

| Appearance | Colorless liquid | [1][6] |

| Boiling Point | Not specified | |

| Purity (typical) | >99% | [6] |

| ¹³C NMR (CDCl₃, δ) | Data not available in search results | |

| IR (neat, cm⁻¹) | Characteristic C=O stretch expected around 1710 cm⁻¹ | [4] |

| Mass Spectrum (m/z) | Key fragments expected from cleavage around the carbonyl group | [4][5] |

Note: Specific spectroscopic data values were not available in the provided search results. The table indicates the expected characteristics based on the structure.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of this compound synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1528-25-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 4. 4-Heptanone, 3-ethyl- | C9H18O | CID 73713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Heptanone, 3-ethyl- [webbook.nist.gov]

- 6. m.indiamart.com [m.indiamart.com]

Application Notes and Protocols for the Asymmetric Synthesis of 3-Ethyl-4-heptanone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of the enantiomers of 3-Ethyl-4-heptanone, a chiral ketone of interest in synthetic organic chemistry and drug development. The described methodology is based on the highly reliable and well-established SAMP/RAMP hydrazone chemistry, which allows for the stereoselective α-alkylation of acyclic ketones with excellent enantioselectivity.[1][2][3]

The (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) chiral auxiliaries are employed to introduce the ethyl group at the C3 position of 4-heptanone with a high degree of stereochemical control.[2][3] The choice of SAMP or RAMP determines whether the (S) or (R) enantiomer of the final product is obtained, respectively.

Representative Data

The following tables summarize typical quantitative data for the asymmetric α-alkylation of acyclic ketones using the SAMP/RAMP hydrazone method. While specific data for this compound is not extensively published, these values, derived from the synthesis of structurally similar ketones, provide an expected range of performance for the described protocol.[1]

Table 1: Asymmetric Synthesis of (S)-3-Ethyl-4-heptanone via SAMP Hydrazone Method

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Enantiomeric Excess (ee%) |

| 1. Hydrazone Formation | 4-Heptanone SAMP hydrazone | 4-Heptanone | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | 85-95 | N/A |

| 2. α-Alkylation | Alkylated SAMP hydrazone | Hydrazone | n-BuLi or LDA, Ethyl iodide | 80-90 | ≥95 (diastereomeric excess) |

| 3. Auxiliary Cleavage | (S)-3-Ethyl-4-heptanone | Alkylated Hydrazone | Ozone (O₃) or Oxalic Acid | 55-70 (overall) | ≥95 |

Table 2: Asymmetric Synthesis of (R)-3-Ethyl-4-heptanone via RAMP Hydrazone Method

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Enantiomeric Excess (ee%) |

| 1. Hydrazone Formation | 4-Heptanone RAMP hydrazone | 4-Heptanone | (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | 85-95 | N/A |

| 2. α-Alkylation | Alkylated RAMP hydrazone | Hydrazone | n-BuLi or LDA, Ethyl iodide | 80-90 | ≥95 (diastereomeric excess) |

| 3. Auxiliary Cleavage | (R)-3-Ethyl-4-heptanone | Alkylated Hydrazone | Ozone (O₃) or Oxalic Acid | 55-70 (overall) | ≥95 |

Experimental Workflow Diagram

Caption: Overall workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocols

Materials and General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.

-

Anhydrous solvents are required, particularly for the deprotonation and alkylation steps.

-

(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are commercially available.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification of products should be performed using flash column chromatography on silica gel.

Protocol 1: Synthesis of 4-Heptanone SAMP/RAMP Hydrazone

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-heptanone (1.0 eq) and the chiral auxiliary (SAMP or RAMP, 1.1 eq).

-

The mixture is stirred at 60 °C for 12-24 hours.[4] The reaction can be performed neat or in a suitable solvent like benzene or toluene with azeotropic removal of water.

-

After completion, the reaction mixture is cooled to room temperature.

-

The crude hydrazone is purified by vacuum distillation to yield a colorless or pale yellow oil.

Protocol 2: Asymmetric α-Alkylation of the Hydrazone

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the purified 4-heptanone SAMP/RAMP hydrazone (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 2-4 hours at this temperature to ensure complete deprotonation.

-

Add ethyl iodide (1.2 eq) dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 4-6 hours, and then allowed to warm slowly to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alkylated hydrazone is typically used in the next step without further purification.

Protocol 3: Cleavage of the Chiral Auxiliary

Method A: Ozonolysis

-

Dissolve the crude alkylated hydrazone (1.0 eq) in dichloromethane (DCM) and cool the solution to -78 °C.

-

Bubble ozone (O₃) through the solution until a persistent blue color is observed, indicating complete consumption of the hydrazone.[1]

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Quench the reaction by adding dimethyl sulfide (DMS) or triphenylphosphine (TPP) and allow the solution to warm to room temperature.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the enantiomerically enriched this compound.

Method B: Hydrolysis with Oxalic Acid

-

Dissolve the alkylated hydrazone in a mixture of diethyl ether and saturated aqueous oxalic acid solution.[5][6]

-

Stir the biphasic mixture vigorously at room temperature for 24-48 hours.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Factors Influencing Stereoselectivity

The high stereoselectivity of the SAMP/RAMP hydrazone method is a result of a well-defined transition state during the alkylation step.

Caption: Factors governing the stereochemical outcome in SAMP/RAMP alkylation.

The chiral pyrrolidine ring of the SAMP/RAMP auxiliary effectively blocks one face of the intermediate lithium azaenolate.[2] The chelation of the lithium cation between the nitrogen of the azaenolate and the oxygen of the methoxymethyl group creates a rigid, planar, six-membered ring structure.[3] This conformation, combined with the steric bulk of the auxiliary, forces the incoming electrophile (ethyl iodide) to attack from the less hindered face, resulting in the formation of one diastereomer in high excess. Subsequent removal of the chiral auxiliary then yields the desired enantiomer of this compound.

References

- 1. web.mit.edu [web.mit.edu]

- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 4. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 5. Item - Asymmetric Synthesis of 2âSubstituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones - figshare - Figshare [figshare.com]

- 6. Item - Asymmetric Synthesis of 2âSubstituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones - American Chemical Society - Figshare [acs.figshare.com]

Application Notes and Protocols for Chiral Ketone Synthesis via the SAMP/RAMP Hydrazone Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral ketones is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical industry for the development of stereochemically defined drug candidates. The SAMP/RAMP hydrazone method, pioneered by E. J. Corey and Dieter Enders, offers a robust and highly stereoselective approach for the α-alkylation of ketones and aldehydes.[1] This method utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to achieve excellent levels of asymmetric induction.[1] This powerful methodology provides access to a wide variety of optically active carbonyl compounds and their derivatives, which are crucial intermediates in the synthesis of complex natural products and medicinally important molecules.[1][2]

Principle and Mechanism

The SAMP/RAMP hydrazone method is a three-step sequence that involves the formation of a chiral hydrazone, followed by stereoselective α-alkylation, and subsequent cleavage to yield the desired chiral ketone.[1]

-

Hydrazone Formation: A ketone or aldehyde is condensed with either SAMP or RAMP to form the corresponding chiral hydrazone.[1]

-

Stereoselective Alkylation: The hydrazone is deprotonated at the α-carbon using a strong base, typically lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate.[1][3] This intermediate, stabilized by chelation with the lithium cation and the methoxy group of the auxiliary, exhibits a rigid conformation.[3][4] The chiral auxiliary effectively blocks one face of the azaenolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite face, thus establishing a new stereocenter with high control.[3][4] The stereochemical outcome is predictable, with the (S)-auxiliary (SAMP) generally leading to the (R)-configuration at the newly formed stereocenter, and the (R)-auxiliary (RAMP) affording the (S)-configuration.

-

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated hydrazone to regenerate the chiral ketone. This is most commonly achieved through ozonolysis or hydrolysis under acidic conditions.[1][5]

Logical Workflow of the SAMP/RAMP Hydrazone Method

Caption: Workflow of Chiral Ketone Synthesis using the SAMP/RAMP Method.

Experimental Protocols

Protocol 1: Formation of the SAMP-Hydrazone of 3-Pentanone

This protocol is adapted from a literature procedure.[2]

Materials:

-

(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)

-

3-Pentanone

-

Diethyl ether

-

Water

-

Argon atmosphere

Equipment:

-

50-mL one-necked, pear-shaped flask

-

10-cm Liebig condenser

-

Gas inlet tube

-

Magnetic stirring bar

-

Separatory funnel (250-mL)

Procedure:

-

To the flask, add 3.9 g (30 mmol) of SAMP and 3.79 mL (36 mmol) of 3-pentanone.

-

Equip the flask with the condenser and gas inlet, and place it under a positive pressure of argon.

-

Heat the mixture at 60°C overnight with magnetic stirring.

-

After cooling to room temperature, dilute the crude product with 200 mL of diethyl ether in a separatory funnel.

-

Wash the ether solution with 30 mL of water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone.

-

Purify the hydrazone by distillation or recrystallization.

Protocol 2: Asymmetric α-Alkylation of the SAMP-Hydrazone

This generalized protocol is based on established methods.[1][5]

Materials:

-

SAMP-hydrazone

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

pH 7 buffer solution

-

Brine

Equipment:

-

Schlenk tube or a flame-dried, two-necked round-bottom flask

-

Magnetic stirring bar

-

Syringes

-

Low-temperature thermometer

-

Cooling bath (e.g., dry ice/acetone, -78°C)

Procedure:

-

Dissolve the SAMP-hydrazone (1.0 equivalent) in anhydrous THF under an argon atmosphere in the reaction vessel.

-

Cool the solution to -78°C.

-

Slowly add a solution of LDA (1.1-1.5 equivalents) dropwise via syringe, maintaining the temperature at -78°C.

-

Stir the resulting solution at -78°C for 2-4 hours.

-

Add the alkyl halide (1.2 equivalents) dropwise at -78°C (for reactive electrophiles, the temperature may need to be lowered to -100°C or -110°C).[1][6]

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).[1][5]

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Dilute the mixture with diethyl ether and wash with pH 7 buffer and brine.[5]

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude alkylated hydrazone by flash column chromatography.

Protocol 3: Oxidative Cleavage of the Alkylated Hydrazone

Several methods exist for the cleavage of the C=N bond to yield the ketone. Ozonolysis is a common and effective method.[1]

Materials:

-

Alkylated SAMP-hydrazone

-

Dichloromethane (CH₂Cl₂) or methanol (MeOH)

-

Ozone (O₃)

-

Nitrogen gas

Equipment:

-

Schlenk tube or gas washing bottle

-

Ozonizer

-

Gas dispersion tube

-